molecular formula C11H20O B13213105 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol

Cat. No.: B13213105
M. Wt: 168.28 g/mol
InChI Key: IWMCJWSANXEHDB-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with three methyl groups and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isobutylene in the presence of a strong acid catalyst, followed by reduction of the resulting ketone to the corresponding alcohol. Another approach is the Diels-Alder reaction between isoprene and a suitable dienophile, followed by hydrogenation and functional group transformations to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. Catalytic hydrogenation and selective oxidation are often employed to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-1-cyclopentanol: Similar structure but lacks the prop-2-en-1-yl group.

    2,4,4-Trimethyl-1-(prop-2-yn-1-yl)cyclopentan-1-ol: Similar structure but contains a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclohexanol: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness

2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,4,4-trimethyl-1-prop-2-enylcyclopentan-1-ol

InChI

InChI=1S/C11H20O/c1-5-6-11(12)8-10(3,4)7-9(11)2/h5,9,12H,1,6-8H2,2-4H3

InChI Key

IWMCJWSANXEHDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(CC=C)O)(C)C

Origin of Product

United States

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